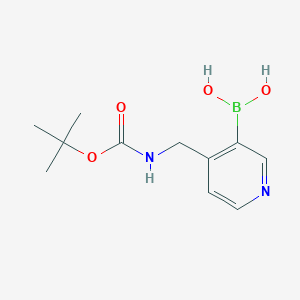

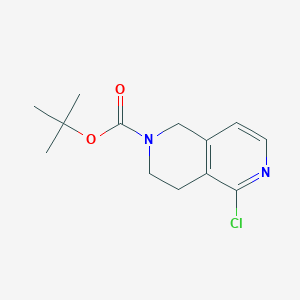

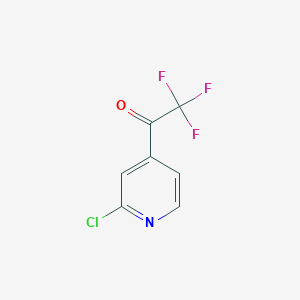

t-Butyl 5-chloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

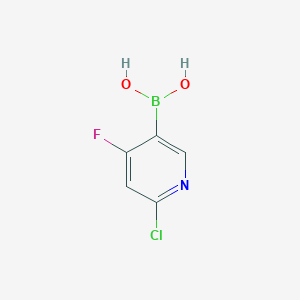

This compound is also known as tert-Butyl 5-chloro-3,4-dihydro 2,6 naphthyridine-2(1H)-carboxylate . It has a linear formula of C13H17O2N2Cl1 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string ClC1=C (CCN (C (OC © ©C)=O)C2)C2=CC=N1 .Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, density, etc., are not available in the retrieved resources.Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its structure is conducive to further chemical modifications, making it valuable for synthesizing a variety of heterocyclic compounds .

Pharmaceutical Research

In pharmaceutical research, this chemical is explored for its potential to be incorporated into drug molecules. Its naphthyridine core is of interest due to its structural similarity to several biologically active compounds .

Material Science

The tert-butyl group in this compound provides steric hindrance, which can be useful in material science for creating polymers with specific properties, such as increased thermal stability or unique optical characteristics .

Catalysis

Due to its stable yet reactive nature, this compound could be used in catalytic processes. Researchers may investigate its use as a ligand in transition metal complexes that catalyze various organic reactions .

Agrochemical Development

Compounds with naphthyridine structures have been studied for their agrochemical properties. This particular derivative could be synthesized into new pesticides or herbicides with improved efficacy and safety profiles .

Biochemical Studies

The tert-butyl group can be deprotected under acidic conditions, allowing for the release of the active naphthyridine moiety in biochemical studies. This can be particularly useful in probing nucleic acid interactions .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent due to its well-defined structure and properties. It may assist in the development of new analytical methods or in the calibration of instruments .

Environmental Science

Research into the environmental fate of naphthyridine derivatives, including this compound, is crucial. It can help in understanding the degradation processes and potential environmental impacts of related chemicals .

Safety and Hazards

properties

IUPAC Name |

tert-butyl 5-chloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-5-10-9(8-16)4-6-15-11(10)14/h4,6H,5,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQAAKDZZKTJNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CN=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)

![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)

![1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine](/img/structure/B6337911.png)